Cas no 2171789-87-8 (2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid)

2-{1-[2-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl]piperidin-3-yl}acetic acid is a specialized intermediate in peptide and organic synthesis, featuring an Fmoc-protected amine group and a cyclobutyl moiety. Its structural complexity enables precise modifications in drug discovery and bioconjugation applications. The Fmoc group offers orthogonal protection, facilitating selective deprotection under mild basic conditions, while the cyclobutyl ring enhances conformational rigidity, potentially improving target binding affinity. The carboxylic acid functionality allows further derivatization via amidation or esterification. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where controlled functionalization and stability are critical. Its well-defined reactivity profile ensures reproducibility in complex synthetic pathways.
2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid structure
2171789-87-8 structure
Product Name:2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid
CAS No:2171789-87-8
MF:C28H32N2O5
MW:476.564087867737
CID:6394985
PubChem ID:165819568
Update Time:2025-05-21

2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid
    • EN300-1523174
    • 2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
    • 2171789-87-8
    • Inchi: 1S/C28H32N2O5/c31-25(32)15-18-7-6-14-30(16-18)27(33)26(19-8-5-9-19)29-28(34)35-17-24-22-12-3-1-10-20(22)21-11-2-4-13-23(21)24/h1-4,10-13,18-19,24,26H,5-9,14-17H2,(H,29,34)(H,31,32)
    • InChI Key: SPUAWSNHPUXJOK-UHFFFAOYSA-N
    • SMILES: O=C(C(C1CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 95.9Ų

2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1523174-50mg
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
50mg
$2829.0 2023-09-26
Enamine
EN300-1523174-100mg
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
100mg
$2963.0 2023-09-26
Enamine
EN300-1523174-250mg
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
250mg
$3099.0 2023-09-26
Enamine
EN300-1523174-500mg
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
500mg
$3233.0 2023-09-26
Enamine
EN300-1523174-1000mg
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
1000mg
$3368.0 2023-09-26
Enamine
EN300-1523174-2500mg
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
2500mg
$6602.0 2023-09-26
Enamine
EN300-1523174-5000mg
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
5000mg
$9769.0 2023-09-26
Enamine
EN300-1523174-10000mg
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
10000mg
$14487.0 2023-09-26
Enamine
EN300-1523174-0.05g
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1523174-0.1g
2-{1-[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidin-3-yl}acetic acid
2171789-87-8
0.1g
$2963.0 2023-06-05

Additional information on 2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid

2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic Acid (CAS No. 2171789-87-8)

The compound 2-{1-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid (CAS No. 2171789-87-8) is a complex organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of amino acids, specifically featuring a piperidine ring substituted with a cyclobutyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable intermediate in peptide synthesis and other advanced chemical reactions.

Recent studies have highlighted the importance of such compounds in the development of bioactive molecules. The Fmoc group is widely recognized for its role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for amino acids. This allows for precise control over the synthesis process, enabling the creation of complex peptide sequences with high fidelity. The cyclobutyl group, on the other hand, introduces rigidity and unique stereochemical properties to the molecule, which can enhance its binding affinity to target proteins.

Research into compounds like 2-{1-2-cyclobutyl...}acetic acid has been driven by their potential applications in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The integration of cyclobutane moieties into drug candidates has also been shown to improve pharmacokinetic properties, such as bioavailability and metabolic stability.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic acyl substitution and coupling reactions. The use of Fmoc chemistry ensures that the amino group remains protected during intermediate steps, preventing unwanted side reactions. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process, leading to higher yields and improved purity.

From an analytical standpoint, the characterization of this compound relies heavily on modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods provide critical insights into the molecular structure and confirm the presence of all functional groups. Additionally, X-ray crystallography has been utilized to determine the three-dimensional arrangement of atoms within the molecule, further aiding in understanding its physical properties.

The integration of computational chemistry tools has also played a pivotal role in advancing research on this compound. Molecular modeling studies have revealed potential binding modes with target proteins, guiding experimental efforts toward optimizing bioactivity. Furthermore, machine learning algorithms are being explored to predict the pharmacokinetic profiles of derivatives based on their structural features.

In conclusion, 2-{1-2-cyclobutyl...}acetic acid represents a promising building block in modern medicinal chemistry. Its unique combination of functional groups and structural features positions it as a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to contribute significantly to advancements in drug discovery and personalized medicine.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent